2-(tert-Butyldimethylsilyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)oxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(tert-Butyldimethylsilyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)oxazole is a complex organic compound that features both silyl and boronate ester functional groups
Preparation Methods
The synthesis of 2-(tert-Butyldimethylsilyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)oxazole typically involves multiple steps, starting from readily available precursorsIndustrial production methods may employ flow microreactor systems to enhance efficiency and sustainability .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Substitution Reactions: The silyl and boronate ester groups can be substituted under appropriate conditions.
Oxidation and Reduction: The oxazole ring can participate in oxidation and reduction reactions, leading to different products.
Coupling Reactions: The boronate ester group is particularly useful in Suzuki-Miyaura coupling reactions, forming carbon-carbon bonds with aryl or vinyl halides.
Common reagents used in these reactions include palladium catalysts for coupling reactions and oxidizing agents for oxidation reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(tert-Butyldimethylsilyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)oxazole has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.
Biology: The compound can be used in the development of bioactive molecules and probes for biological studies.
Industry: It is used in the production of advanced materials and polymers with specific properties.
Mechanism of Action
Similar compounds include other silyl-protected boronate esters and oxazole derivatives. Compared to these compounds, 2-(tert-Butyldimethylsilyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)oxazole offers unique reactivity due to the presence of both silyl and boronate ester groups. This dual functionality makes it a versatile building block in organic synthesis.
Comparison with Similar Compounds
- 2-(tert-Butyldimethylsilyl)-5-bromooxazole
- 2-(tert-Butyldimethylsilyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
- 2-(tert-Butyldimethylsilyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene
Properties
Molecular Formula |
C15H28BNO3Si |
---|---|
Molecular Weight |
309.29 g/mol |
IUPAC Name |
tert-butyl-dimethyl-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-oxazol-2-yl]silane |
InChI |
InChI=1S/C15H28BNO3Si/c1-13(2,3)21(8,9)12-17-10-11(18-12)16-19-14(4,5)15(6,7)20-16/h10H,1-9H3 |
InChI Key |
RQXIHSVDFJXBLV-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(O2)[Si](C)(C)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.